

In-depth Technical Guide: 3,4,7-Trimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4,7-T trimethyl-1H-indole-2-carboxylic acid

Cat. No.: B1274626

[Get Quote](#)

An Examination of Publicly Available Data for Researchers, Scientists, and Drug Development Professionals

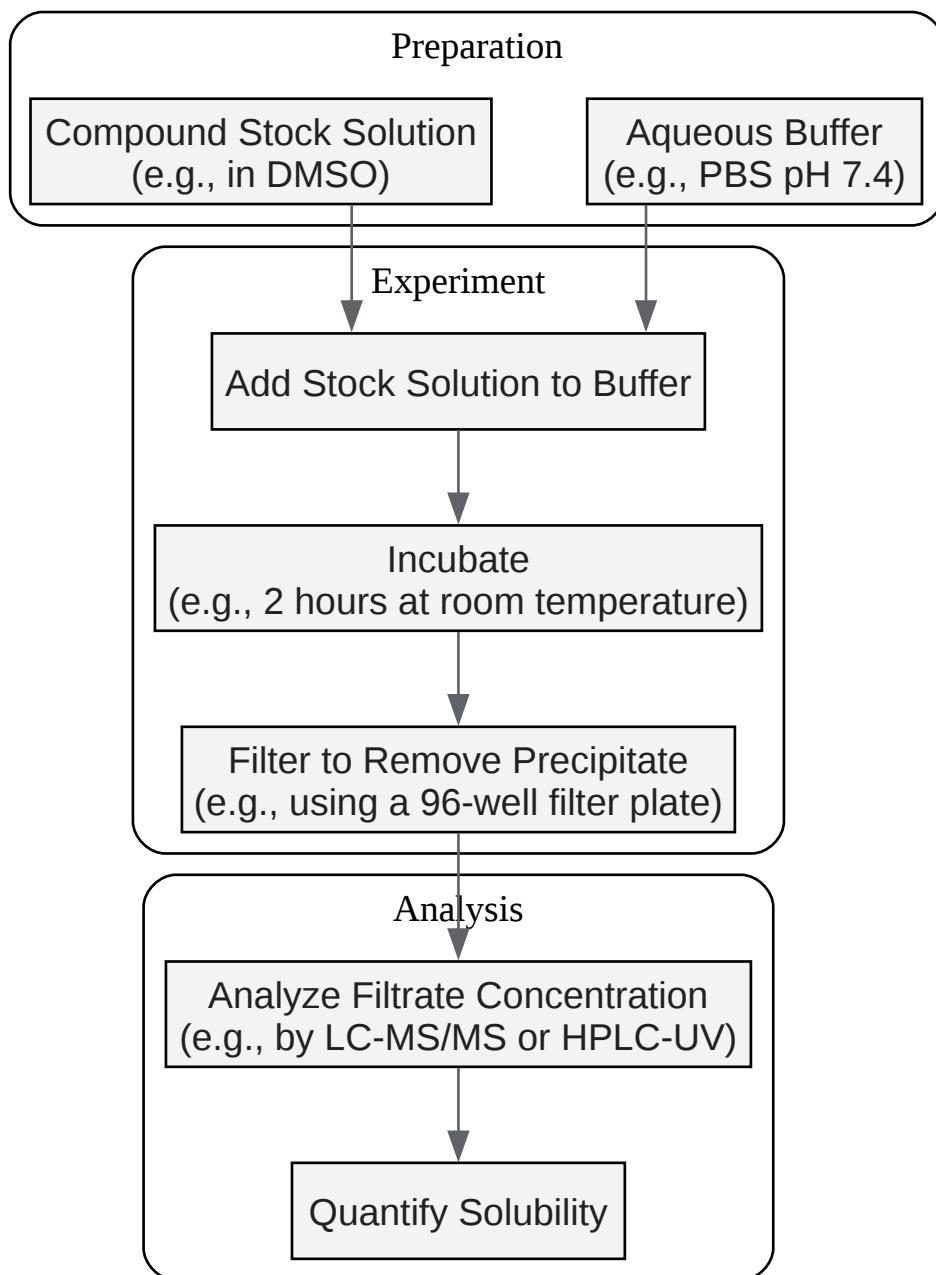
Introduction

3,4,7-T trimethyl-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole class of molecules.^[1] Indole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This technical guide aims to provide a comprehensive overview of the available solubility data and related experimental protocols for **3,4,7-T trimethyl-1H-indole-2-carboxylic acid**. However, a thorough search of the public domain, including scientific literature and chemical databases, reveals a significant lack of specific quantitative data for this particular compound.

Physicochemical Properties

A summary of the basic physicochemical properties for **3,4,7-T trimethyl-1H-indole-2-carboxylic acid** is provided below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₃ NO ₂	[1]
Molecular Weight	203.24 g/mol	[1]
SMILES	Cc1ccc(C)c2c(C)c([nH]c12)C(O)=O	[1]
InChI	1S/C12H13NO2/c1-6-4-5-7(2)10-9(6)8(3)11(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15)	[1]


Solubility Data

Despite extensive searches for quantitative solubility data for **3,4,7-Trimethyl-1H-indole-2-carboxylic acid** in various solvents and at different temperatures, no specific experimental values have been found in the available literature.

While direct data is unavailable, a study on a broad series of 1H-indole-2-carboxamides noted that these compounds generally exhibit low kinetic solubility at a physiological pH of 7.4, typically less than 10 µg/mL.[\[2\]](#) It is important to note that this is a general observation for a class of related but structurally distinct compounds and may not be representative of the specific solubility of **3,4,7-Trimethyl-1H-indole-2-carboxylic acid**. The substitution pattern on the indole ring can significantly influence physicochemical properties, including solubility.

Experimental Protocols for Solubility Determination

The absence of specific solubility data for **3,4,7-Trimethyl-1H-indole-2-carboxylic acid** in the literature means that no detailed experimental protocols for its solubility determination could be cited. However, for researchers intending to determine the solubility of this compound, a general experimental workflow for kinetic solubility assessment is described below. This is a common method used in early drug discovery.

[Click to download full resolution via product page](#)

General Workflow for Kinetic Solubility Assay.

Biological Activity and Signaling Pathways

Current literature searches did not yield any specific information regarding the biological activity or associated signaling pathways for **3,4,7-Trimethyl-1H-indole-2-carboxylic acid**. While

other indole-2-carboxylic acid derivatives have been explored for various therapeutic targets, such as CysLT1 antagonists, no such data is available for the trimethylated form in question.[3]

Conclusion

This technical guide has compiled the currently available information on **3,4,7-Trimethyl-1H-indole-2-carboxylic acid**. A significant gap in the public domain exists regarding its quantitative solubility data and specific experimental protocols for its determination. While general information on related indole compounds suggests potentially low aqueous solubility, dedicated experimental studies are required to ascertain the precise solubility profile of **3,4,7-Trimethyl-1H-indole-2-carboxylic acid**. Furthermore, its biological activities and potential signaling pathway interactions remain unexplored areas for future research. Professionals in drug development and research are encouraged to perform their own experimental evaluations to determine these crucial parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4,7-Trimethyl-1H-indole-2-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To cite this document: BenchChem. [In-depth Technical Guide: 3,4,7-Trimethyl-1H-indole-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1274626#3-4-7-trimethyl-1h-indole-2-carboxylic-acid-solubility-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com